molecular formula C11H18O3S B13155671 Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13155671
M. Wt: 230.33 g/mol
InChI Key: BYRBQEGNFMAVCM-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes an oxathiane ring fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxane and thiane moieties. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is unique due to the presence of both oxane and thiane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both thia and oxa functionalities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₈O₃S
Molecular Weight230.33 g/mol
IUPAC NameThis compound
InChI KeyBYRBQEGNFMAVCM-UHFFFAOYSA-N
Canonical SMILESCC(C)C1(C2(O1)CCSCC2)C(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can inhibit or activate biological pathways depending on the context of the interaction.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

  • Studies have shown that compounds with similar structural features possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

  • The presence of the thia and oxa rings may contribute to anti-inflammatory activities by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.

3. Enzyme Inhibition

  • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to applications in metabolic disorder treatments.

Study 1: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the spirocyclic structure enhances membrane permeability, leading to cell lysis.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments showed that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential pathway for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylateLacks propan-2-YL groupModerate antimicrobial activity
Methyl 6-propan-2-YL-1-oxaspiro[2.5]octane-2-carboxylateDifferent spirocyclic arrangementLimited enzyme inhibition

Properties

Molecular Formula

C11H18O3S

Molecular Weight

230.33 g/mol

IUPAC Name

methyl 2-propan-2-yl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3S/c1-8(2)11(9(12)13-3)10(14-11)4-6-15-7-5-10/h8H,4-7H2,1-3H3

InChI Key

BYRBQEGNFMAVCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCSCC2)C(=O)OC

Origin of Product

United States

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